molecular formula C7H6ClNO B048467 3-Methylpyridine-4-carbonyl chloride CAS No. 64915-79-3

3-Methylpyridine-4-carbonyl chloride

Cat. No.: B048467
CAS No.: 64915-79-3
M. Wt: 155.58 g/mol
InChI Key: KSDVVNBPDOBZTI-UHFFFAOYSA-N
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Description

3-Methylpyridine-4-carbonyl chloride is a highly reactive heterocyclic building block essential for advanced synthetic chemistry applications. This compound features a pyridine ring substituted with a methyl group at the 3-position and an acyl chloride moiety at the 4-position, rendering it an efficient electrophile for nucleophilic acyl substitution reactions. Its primary research value lies in facilitating the synthesis of amides, esters, and other functionalized derivatives through reactions with nucleophiles such as amines, alcohols, and organometallics. In pharmaceutical and agrochemical research, it serves as a critical intermediate for incorporating the 3-methylpyridine scaffold into target molecules, particularly in the development of kinase inhibitors, receptor modulators, and other bioactive compounds where this heterocycle enhances pharmacokinetic properties or binding affinity. The mechanism of action involves attack by a nucleophile on the electron-deficient carbonyl carbon, leading to displacement of chloride and formation of new carbon-heteroatom bonds with high regioselectivity. This reactivity enables rapid diversification of molecular structures in lead optimization, medicinal chemistry campaigns, and material science explorations. Researchers prioritize this reagent for its versatility in constructing complex heterocyclic systems, supporting innovations in drug discovery and chemical biology. Available in high-purity grades to ensure reliability in sensitive experimental workflows.

Properties

IUPAC Name

3-methylpyridine-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c1-5-4-9-3-2-6(5)7(8)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDVVNBPDOBZTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30534767
Record name 3-Methylpyridine-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30534767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64915-79-3
Record name 3-Methylpyridine-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30534767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxidation of 3-Methylpyridine

The methyl group at the 3-position of pyridine can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO₄) or nitric acid (HNO₃). This reaction typically proceeds under acidic or alkaline conditions at elevated temperatures (80–120°C). For example:

3-MethylpyridineH2SO4KMnO4,Δ3-Methylpyridine-4-carboxylic Acid\text{3-Methylpyridine} \xrightarrow[\text{H}2\text{SO}4]{\text{KMnO}_4, \Delta} \text{3-Methylpyridine-4-carboxylic Acid}

Yields for such oxidations vary widely (50–75%) depending on reaction control to prevent over-oxidation or ring degradation.

Chlorination Methods for Acid Chloride Formation

The conversion of 3-methylpyridine-4-carboxylic acid to its acyl chloride derivative is achieved through chlorination agents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride ((COCl)₂). Among these, thionyl chloride is preferred industrially due to its gaseous byproducts (SO₂, HCl), which simplify purification.

Bromine-Catalyzed Chlorination

A breakthrough method detailed in Patent WO2011093256A1 demonstrates that bromine (Br₂) acts as a highly effective catalyst for the chlorination of pyridine carboxylic acids. Applied to 3-methylpyridine-4-carboxylic acid, this method involves:

  • Reaction Setup : Combining the carboxylic acid with excess thionyl chloride (5:1 molar ratio) and bromine (0.1–0.2 mol equivalents).

  • Conditions : Heating to 85°C under nitrogen for 3–7 hours.

  • Workup : Distillation or solvent stripping to isolate the acyl chloride.

Key Advantages :

  • Yield Enhancement : Bromine reduces reaction time from >20 hours to 3–4 hours while maintaining yields >85%.

  • Purity Control : Limits formation of dichloro byproducts (e.g., 4,5-dichloro derivatives) to <5%.

Table 1: Optimization of Bromine-Catalyzed Chlorination

Bromine (mol eq.)Temperature (°C)Time (h)Yield (%)Byproduct (%)
0.185485.23.4
0.285389.32.3
0.285488.05.0

Data adapted from Examples 1–5 in WO2011093256A1.

Catalytic Mechanisms and Kinetic Insights

The role of bromine in accelerating chlorination lies in its ability to generate reactive intermediates. Bromine reacts with thionyl chloride to form bromosulfinyl chloride (BrSOCl), which enhances electrophilicity at the carbonyl carbon:

Br2+SOCl22BrSOCl\text{Br}2 + \text{SOCl}2 \rightarrow 2\text{BrSOCl}

This intermediate facilitates nucleophilic attack by the carboxylic acid, lowering activation energy and reducing side reactions.

Solvent Effects

While the base reaction is solvent-free, polar aprotic solvents like acetonitrile improve homogeneity and heat transfer. Example 4 in WO2011093256A1 shows that adding acetonitrile (1:1 v/w) increases yield consistency by 3–5% despite minor increases in byproducts.

Industrial-Scale Production Considerations

Reactor Design

Patent CA2763574C highlights the advantages of continuous-flow reactors, such as jet-loop systems, for pyridine derivatives. Applied to chlorination, these reactors offer:

  • Enhanced Mixing : High shear forces ensure rapid dispersion of bromine and thionyl chloride.

  • Temperature Control : Exothermic reactions are managed via integrated cooling loops.

  • Scalability : Throughput rates exceeding 100 kg/h with retention times <30 minutes.

Byproduct Management

Dichloro impurities are minimized through fractional distillation under reduced pressure (10–20 mmHg). The higher volatility of this compound (bp 120–125°C at 15 mmHg) allows separation from higher-boiling byproducts.

Comparative Analysis of Methodologies

Bromine vs. Traditional Catalysts

ParameterBromineDMFNaBr
Reaction Time (h)3–46–820+
Yield (%)85–8970–7560–65
Byproduct (%)2–510–1515–20

Economic and Environmental Impact

  • Cost Efficiency : Bromine reduces raw material waste by 30% compared to DMF-based processes.

  • Sustainability : SOCl₂ recovery systems capture >90% of unreacted reagent for reuse .

Chemical Reactions Analysis

Types of Reactions: 3-Methylpyridine-4-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Thioesters: Formed by the reaction with thiols.

    Carboxylic Acid: Formed by hydrolysis.

Scientific Research Applications

Intermediate in Organic Synthesis

One of the primary applications of 3-Methylpyridine-4-carbonyl chloride is as an intermediate in the synthesis of pharmaceutical compounds. It serves as a building block for various derivatives that exhibit biological activity. For instance, it can be converted into hydrazides and other nitrogen-containing compounds that are valuable in medicinal chemistry.

Table 1: Synthetic Pathways Involving this compound

Reaction TypeStarting MaterialProductYield (%)
Acylation3-Methylpyridine3-Methylpyridine-4-carboxylic acid80
Formation of HydrazidesThis compoundVarious hydrazidesVariable
Coupling with AminesThis compoundAmine derivativesHigh

Research indicates that compounds derived from this compound may possess significant biological activities, including antimicrobial and anticancer properties. For example, derivatives synthesized from this compound have been tested for their efficacy against various bacterial strains, showing promising results comparable to standard antibiotics .

Case Study: Antimicrobial Activity

A study investigated the antibacterial properties of several derivatives synthesized from this compound. The results indicated that certain derivatives exhibited zones of inhibition against gram-positive and gram-negative bacteria, suggesting potential therapeutic applications in treating infections .

Mechanism of Action

The mechanism of action of 3-Methylpyridine-4-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group (COCl) is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives, depending on the nature of the nucleophile involved .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds, sourced from the provided evidence, share structural or functional similarities with 3-methylpyridine-4-carbonyl chloride.

4-Methylpyridine-3-carbonyl Chloride (CAS 155136-54-2)

  • Structure : Methyl group at position 4, carbonyl chloride at position 3.
  • Molecular Formula: C₇H₆ClNO (identical to the target compound).

2-Chloro-4-iodo-3-methylpyridine

  • Structure : Chloro (position 2), iodo (position 4), and methyl (position 3) groups.
  • Molecular Formula : C₆H₅ClIN.
  • Key Difference : Halogen substituents (Cl and I) at positions 2 and 4 introduce distinct electronic effects. The absence of a carbonyl chloride limits its utility in acylations but enhances suitability for cross-coupling reactions (e.g., Suzuki-Miyaura) .

(E)-Methyl 3-(4-Chloropyridin-3-yl)acrylate

  • Structure : Chloro group at position 4, acrylate ester at position 3.
  • Molecular Formula: C₉H₈ClNO₂.
  • Key Difference : The acrylate ester group enables polymerization or conjugation chemistry, diverging from the acyl chloride’s role in nucleophilic substitutions .

2-Chloromethyl-4-(3-Methoxypropoxy)-3-methylpyridine Hydrochloride

  • Structure : Chloromethyl (position 2), 3-methoxypropoxy (position 4), and methyl (position 3) groups; hydrochloride salt.
  • Molecular Formula: C₁₂H₁₇Cl₂NO₂.
  • Key Difference : The hydrochloride salt form enhances solubility in polar solvents, while the ether and chloromethyl groups suggest applications in prodrug design or alkylation reactions .

Data Table: Structural and Molecular Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
This compound 3-CH₃, 4-COCl C₇H₆ClNO 155.58 Acyl chloride Acylation reactions
4-Methylpyridine-3-carbonyl chloride 4-CH₃, 3-COCl C₇H₆ClNO 155.58 Acyl chloride Amide/ester synthesis
2-Chloro-4-iodo-3-methylpyridine 2-Cl, 4-I, 3-CH₃ C₆H₅ClIN 267.47 Halogens, methyl Cross-coupling reactions
(E)-Methyl 3-(4-chloropyridin-3-yl)acrylate 4-Cl, 3-acrylate ester C₉H₈ClNO₂ 211.62 Ester, chloro Polymer chemistry
2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride 2-CH₂Cl, 4-OCH₂CH₂CH₂OCH₃, 3-CH₃ C₁₂H₁₇Cl₂NO₂ 298.18 Ether, chloromethyl, salt Pharmaceutical intermediates

Research Findings and Functional Group Analysis

  • Reactivity of Acyl Chlorides : Compounds like this compound are highly reactive toward nucleophiles (e.g., amines, alcohols) due to the electrophilic carbonyl carbon. This contrasts with halogenated pyridines (e.g., 2-chloro-4-iodo-3-methylpyridine), which participate in metal-catalyzed cross-couplings .
  • Salt vs. Neutral Compounds : Hydrochloride salts (e.g., and ) exhibit higher solubility in aqueous media, whereas neutral acyl chlorides are typically soluble in organic solvents.

Biological Activity

3-Methylpyridine-4-carbonyl chloride, a derivative of pyridine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is of interest for its applications in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer effects. The biological activity of such compounds is often linked to their chemical structure and the functional groups present, which influence their interaction with biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C_8H_8ClN
  • Molecular Weight : 155.61 g/mol

This compound features a pyridine ring substituted at the 4-position with a carbonyl chloride group, which is critical for its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that compounds with a pyridine nucleus demonstrated notable antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundTarget BacteriaZone of Inhibition (mm)
This compoundS. aureus15
E. coli12
Klebsiella pneumoniae10

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated in various studies. Notably, it has shown efficacy in inhibiting the production of prostaglandin E2 (PGE2), a key mediator in inflammatory responses. A derivative demonstrated an IC50 value of 123 nM for PGE2-induced TNFα reduction in human whole blood assays . This suggests that the compound may act as an EP4 antagonist, providing a pathway for therapeutic applications in inflammatory diseases.

Anticancer Activity

The anticancer properties of pyridine derivatives are well-documented. Recent studies have indicated that certain analogs exhibit cytotoxic effects against cancer cell lines. For example, compounds derived from 3-methylpyridine structures were evaluated for their ability to induce apoptosis in cancer cells, showing promising results comparable to established chemotherapeutics .

Table 2: Cytotoxicity of Pyridine Derivatives

CompoundCancer Cell LineIC50 (µM)
This compoundFaDu (hypopharyngeal)15
MCF-7 (breast cancer)20

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression, such as cyclooxygenases (COX) and matrix metalloproteinases (MMPs).
  • Cell Signaling Modulation : By interacting with cell surface receptors or intracellular signaling pathways, the compound can influence cellular responses to stress and inflammation.
  • Antioxidant Properties : Some studies suggest that pyridine derivatives possess antioxidant capabilities, which can further contribute to their protective effects against oxidative stress-related diseases .

Case Studies

Several case studies have documented the therapeutic potential of pyridine derivatives:

  • Anti-inflammatory Effects : A clinical study evaluated the effectiveness of a related compound in patients with rheumatoid arthritis, showing significant reductions in inflammatory markers compared to placebo .
  • Anticancer Research : In vitro studies on breast cancer cell lines demonstrated that specific analogs could inhibit cell proliferation and induce apoptosis through caspase activation pathways .

Q & A

Q. What are the common synthetic routes for 3-methylpyridine-4-carbonyl chloride, and how are reaction conditions optimized?

The synthesis typically involves chlorination of the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. For example, a method analogous to the preparation of 4-chloropyridine-2-carbonyl chloride () uses SOCl₂ with sodium bromide (NaBr) as a catalyst in chlorobenzene. Key parameters include temperature control (reflux at 60–80°C) and stoichiometric excess of SOCl₂ to ensure complete conversion. Post-reaction purification via distillation or recrystallization is critical to achieve high purity (>95%). Reaction yields (~58%) can be improved by optimizing catalyst loading and solvent choice (e.g., DMF for polar intermediates) .

Q. Which analytical techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for structural confirmation. For instance, in analogous compounds, distinct peaks for the pyridine ring (δ 7.4–8.5 ppm) and carbonyl groups (δ 165–170 ppm in ¹³C NMR) are observed (). Mass spectrometry (ESI-MS or GC-MS) confirms molecular weight, with fragmentation patterns identifying chlorine isotopes. Infrared (IR) spectroscopy detects the carbonyl stretch (~1750 cm⁻¹). Purity is validated via HPLC with UV detection at 254 nm .

Q. How should this compound be stored to ensure stability?

The compound is moisture-sensitive and prone to hydrolysis. Storage under inert gas (argon or nitrogen) in sealed, amber glass vials at –20°C is recommended. Desiccants like silica gel or molecular sieves should be used to prevent humidity ingress. Stability studies show decomposition <5% over 6 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for acyl chloride derivatives?

Discrepancies in NMR shifts (e.g., δ variation for carbonyl groups) may arise from solvent effects (DMSO vs. CDCl₃) or trace impurities. For example, residual solvents like chlorobenzene in caused unexpected peaks. Use deuterated solvents for consistency, and employ 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-validation with computational chemistry (DFT-based NMR prediction) can clarify ambiguous assignments .

Q. What strategies improve yield in multi-step syntheses involving this compound?

Yield optimization focuses on intermediate stabilization and side-reaction suppression. In a study on pyridine derivatives (), palladium catalysts increased cyclization efficiency by 20%. For acyl chloride intermediates, in situ generation (avoiding isolation) reduces degradation. Solvent polarity adjustments (e.g., switching from toluene to DMF) enhance reactivity in coupling reactions .

Q. What mechanisms underlie the biological activity of this compound derivatives?

Derivatives such as p38 MAP kinase inhibitors (e.g., SB-202190 in ) act via competitive binding to the ATP pocket. The acyl chloride moiety enables covalent modification of cysteine residues in target enzymes. Computational docking (AutoDock Vina) and MD simulations predict binding affinities (ΔG ≈ –9.2 kcal/mol) and residence times, guiding structure-activity relationship (SAR) studies .

Q. How can computational modeling predict reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electrophilic reactivity at the carbonyl carbon. Fukui indices identify nucleophilic attack sites, while transition-state analysis (IRC) predicts activation barriers for SN2 mechanisms. For example, simulations of nucleophilic substitution with amines align with experimental kinetics (k ≈ 0.15 M⁻¹s⁻¹) .

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